molecular formula C19H16ClFN4O3S2 B3410309 N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide CAS No. 896367-56-9

N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide

Cat. No.: B3410309
CAS No.: 896367-56-9
M. Wt: 466.9 g/mol
InChI Key: FIWFBWJDLYZFLZ-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused triazolothiazole core. Its structure includes a 4-chlorophenyl group at the triazolo-thiazole moiety, a sulfonamide linker, and a 3-fluoro-4-methoxyphenyl substituent. The compound’s synthesis likely follows multi-step protocols involving cyclization and functionalization of hydrazinecarbothioamide intermediates, as seen in analogous triazolothiazole derivatives . Key structural features include:

  • Triazolothiazole core: Enhances metabolic stability and binding affinity due to aromatic stacking.
  • Electron-withdrawing substituents: The 4-chlorophenyl and 3-fluoro-4-methoxyphenyl groups influence lipophilicity and electronic properties.

Spectroscopic characterization (e.g., IR, NMR) would confirm the absence of C=O stretches (~1660–1680 cm⁻¹) and presence of sulfonamide S=O vibrations (~1350–1150 cm⁻¹) .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4O3S2/c1-28-17-7-6-15(10-16(17)21)30(26,27)22-9-8-14-11-29-19-23-18(24-25(14)19)12-2-4-13(20)5-3-12/h2-7,10-11,22H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWFBWJDLYZFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole intermediates, followed by their coupling with the sulfonamide moiety. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide is being investigated for its therapeutic potential:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal properties. The sulfonamide moiety is particularly known for its role in inhibiting bacterial growth by interfering with folic acid synthesis.
  • Antitumor Properties : The triazole and thiazole rings are associated with anticancer activities. Research indicates that derivatives of this compound may inhibit tumor cell proliferation through various mechanisms.

Material Science

The compound's unique structure allows it to be utilized in developing advanced materials:

  • Polymer Chemistry : It can serve as a building block for creating polymers with specific electronic or optical properties. The incorporation of the triazole and thiazole structures may enhance the thermal stability and mechanical strength of these materials.
  • Nanotechnology : Due to its chemical properties, it can be used in the synthesis of nanomaterials that exhibit unique catalytic or photonic characteristics.

Biological Research

Research into the interactions of this compound with biological targets has revealed several potential applications:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into drug design and development.
  • Receptor Modulation : Investigations into how this compound interacts with cellular receptors can lead to advancements in understanding signal transduction pathways and developing new therapeutic agents.

Industrial Applications

In industrial settings, this compound can be used in various chemical processes:

  • Synthesis of Complex Organic Molecules : It serves as an intermediate in synthesizing other biologically active compounds, facilitating the development of new drugs.
  • Catalysis : The compound's structure may allow it to act as a catalyst in certain reactions, improving yields and reducing reaction times.

Case Studies

Several studies have documented the applications of similar compounds:

  • Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives exhibited potent activity against resistant bacterial strains.
  • Cancer Research : Research published in Cancer Letters highlighted the efficacy of triazole-containing compounds in inhibiting tumor growth in vitro and in vivo models.
  • Material Development : A paper in Advanced Materials discussed the use of triazole-based polymers in creating high-performance materials for electronic applications.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolothiazole Derivatives

  • N-{2-[2-(4-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide ():
    • Replaces the 4-chlorophenyl group with 4-fluorophenyl and substitutes the sulfonamide with an ethanediamide linker.
    • Increased fluorine electronegativity may reduce lipophilicity compared to the chloro-substituted target compound.
    • Molecular weight: 548.58 g/mol (vs. 534.03 g/mol for the target compound) .
  • 5-(4-Chlorophenyl)-3-(4-chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-7-yl-thiophene-2-carboxylic acid (19b) ():
    • Combines triazolo-pyrimidine and thiophene units with a 4-chlorophenyl group.
    • Exhibits potent anticancer activity (>doxorubicin), suggesting that the 4-chlorophenyl moiety enhances bioactivity in triazolo-containing scaffolds .

Sulfonamide Derivatives

  • 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide ():
    • Shares a triazole-thioacetamide backbone but lacks the fused thiazole ring.
    • Bromine substitution increases molecular weight (vs. chlorine) but may reduce metabolic stability .
Spectroscopic and Physicochemical Properties
Compound Core Structure Key IR/NMR Features Molecular Weight (g/mol) LogP*
Target Compound Triazolo[3,2-b]thiazole S=O (1350 cm⁻¹), NH (~3300 cm⁻¹) 534.03 3.8 (est.)
Compound Triazolo[3,2-b]thiazole C=O (amide, ~1680 cm⁻¹) 548.58 3.5 (est.)
[7–9] Triazole-3(4H)-thione C=S (~1250 cm⁻¹), NH (~3300 cm⁻¹) 450–480 2.9–3.2
(19b) Triazolo-pyrimidine-thiophene Aromatic C-H (~3100 cm⁻¹), COOH (~1700 cm⁻¹) 606.04 4.1

*LogP estimated via fragment-based methods.

  • Sulfonamide vs. Amide Linkers : The target’s sulfonamide group increases acidity (pKa ~10) compared to amides (pKa ~17), enhancing solubility in physiological conditions .
  • Halogen Effects : The 4-chlorophenyl group in the target compound improves membrane permeability over 4-fluorophenyl analogues () due to higher lipophilicity (Cl: +0.71 LogP increment vs. F: +0.14) .
Metabolic and Stability Considerations
  • Triazolothiazole Core: Resists oxidative metabolism due to aromatic stability, unlike non-fused triazoles .

Biological Activity

N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide is a complex organic compound that combines multiple pharmacologically active moieties. The compound's structure includes a triazole ring and a thiazole ring, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound can be described by the following IUPAC name:

  • IUPAC Name : this compound

Molecular Formula

  • Molecular Formula : C19H16ClFN4O3S2

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties. The compound's various functional groups contribute to its interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing triazole and thiazole moieties exhibit significant antimicrobial properties. For instance:

  • Triazole derivatives have been reported to possess antifungal and antibacterial activities. A review highlighted that 1,2,4-triazoles can inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli .

In vitro studies suggest that derivatives similar to our compound show minimum inhibitory concentrations (MIC) in the range of 0.125–8 μg/mL against various pathogens .

Anticancer Properties

The potential anticancer activity of triazole-containing compounds is also notable:

  • Mechanism of Action : Triazole derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation and survival. For example, compounds with similar structures have demonstrated efficacy against multiple cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Triazole Derivatives : A series of synthesized triazole derivatives were evaluated for their antibacterial properties. The most potent compounds showed MIC values significantly lower than traditional antibiotics .
  • Anticancer Activity Assessment : Research on triazolo-thiadiazole derivatives indicated substantial cytotoxicity against breast cancer cell lines (MCF-7), suggesting that structural modifications can enhance therapeutic efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship plays a crucial role in determining the biological efficacy of these compounds:

  • Functional Groups : The presence of halogens (e.g., chlorine and fluorine) and sulfonamide groups enhances solubility and bioavailability.
  • Ring Systems : The fused triazole-thiazole structure is essential for interaction with biological targets such as enzymes involved in DNA replication and repair.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Core formation : Cyclization of precursor heterocycles (e.g., triazolo-thiazole) under reflux in polar aprotic solvents (DMF or DMSO) at 60–80°C .

Sulfonamide coupling : Reaction of the core with 3-fluoro-4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .

  • Key factors :
  • Solvent choice : Polar aprotic solvents enhance cyclization efficiency .
  • Catalyst-free one-pot synthesis : Reduces side reactions and improves yield (up to 75%) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) achieve >95% purity .

Q. Which spectroscopic techniques are recommended for confirming structural integrity and purity?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), sulfonamide (-SO₂NH-), and methoxy groups (δ 3.8–4.0 ppm) .
  • LC-MS : Confirm molecular weight ([M+H]+ ~550–560 Da) and detect impurities .
  • FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and triazole C=N bonds (~1600 cm⁻¹) .
  • X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on the triazolo-thiazole core?

  • Methodological Answer :
  • Substituent variation :
  • 4-Chlorophenyl group : Replace with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate electronic effects .
  • Ethyl linker : Test shorter (methyl) or longer (propyl) chains to assess steric impacts .
  • Parallel synthesis : Generate 10–20 derivatives via automated methods .
  • Bioassays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry .
  • Statistical analysis : Apply QSAR models to correlate substituent properties (Hammett σ, π) with activity .

Q. What strategies resolve contradictory data on biological activity across assay systems?

  • Methodological Answer :
  • Assay standardization :
  • Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 25°C) .
  • Include positive controls (e.g., known inhibitors) to validate sensitivity .
  • Orthogonal validation :
  • Surface plasmon resonance (SPR) : Confirm binding affinity (KD) .
  • Enzymatic assays : Compare IC50 values under varied cofactor conditions .
  • Meta-analysis : Pool data from 5–10 studies to identify outliers and consensus EC50 ranges .

Q. What computational approaches predict interactions with putative enzyme targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures (PDB: UK8) to identify binding poses .
  • MD simulations : Assess complex stability (100 ns trajectories) in explicit solvent models .
  • QSAR : Train models on electronic parameters (HOMO-LUMO gaps, dipole moments) from DFT calculations (e.g., Gaussian 16) .

Q. How can metabolic stability and pharmacokinetics be assessed preclinically?

  • Methodological Answer :
  • In vitro assays :
  • Liver microsomes : Measure half-life (t1/2) using CYP450 isoforms (e.g., CYP3A4) .
  • Plasma protein binding : Use equilibrium dialysis to quantify free fraction .
  • In vivo profiling :
  • Administer 10 mg/kg (IV/oral) to rodents; collect plasma samples at 0–24h.
  • Quantify via LC-MS/MS: Calculate AUC, Cmax, and bioavailability (F%) .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis

StepSolventTemperature (°C)CatalystYield (%)Purity (%)
CyclizationDMF80None70–7590
Sulfonamide couplingDichloromethane25Triethylamine8595
PurificationEthyl acetate/hexaneRTSilica gel99
Data derived from

Q. Table 2: SAR Design Parameters

Substituent PositionModifications TestedAssay SystemKey Finding (Example)
4-Chlorophenyl-NO₂, -OCH₃, -CF₃Kinase inhibition-NO₂ enhances potency 2-fold
Ethyl linkerMethyl, propylCell viabilityPropyl reduces cytotoxicity
Sulfonamide group-SO₂NHCH₃, -SO₂N(CH₃)₂Solubility-SO₂N(CH₃)₂ improves logP
Data derived from

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide
Reactant of Route 2
N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide

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